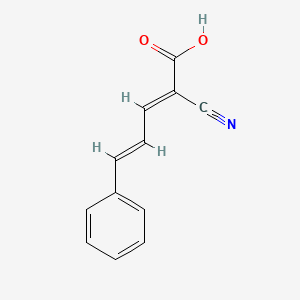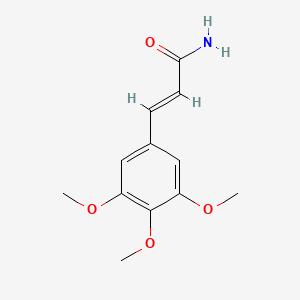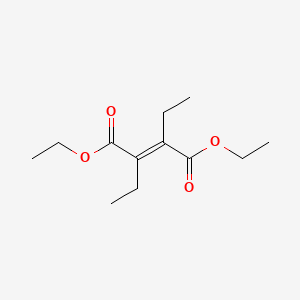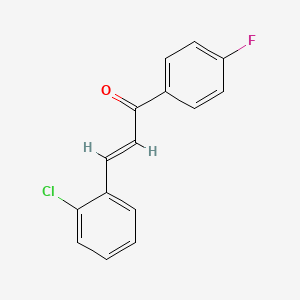
2-Chloro-4'-fluorochalcone
Descripción general
Descripción
2-Chloro-4’-fluorochalcone is a chemical compound with the linear formula C15H10ClFO . It has a molecular weight of 260.698 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-fluorochalcone consists of two aromatic rings linked by an aliphatic three-carbon chain . The molecule is an α,β-unsaturated ketone, which contains a reactive keto-ethylenic group .Physical And Chemical Properties Analysis
2-Chloro-4’-fluorochalcone is a pale yellow to green-yellow crystalline powder . It has a density of 1.2707 (estimate) .Aplicaciones Científicas De Investigación
1. Chemosensor for Cyanide Anions
A study by Yang et al. (2015) explored a chalcone derivative, 4-dimethylamino 4-fluorochalcone, with distinctive green fluorescence and stability in buffer solution. This compound, upon interaction with Fe3+, serves as a highly selective probe for cyanide anions via a turn-on fluorescence mechanism. The study also highlighted its potential for practical applications in biological and environmental systems (Yang et al., 2015).
2. Nonlinear Optical Properties
Prabu et al. (2014) investigated the nonlinear optical (NLO) properties of 4-fluorochalcone (4FC). The study involved synthesizing and characterizing 4FC crystals, revealing their significant potential in nonlinear optics. Theoretical quantum chemical analysis helped to determine the first-order hyperpolarizability and HOMO-LUMO analysis of the compound, pointing to its potential applications in NLO technologies (Prabu et al., 2014).
3. Inhibition of Myeloperoxidase Chlorinating Activity
A study by Zeraik et al. (2012) explored the inhibition of the chlorinating activity of myeloperoxidase (MPO) by 4'-aminochalcones, including 4'-amino-4-fluorochalcone. These compounds exhibited potent inhibition of MPO, suggesting their potential as pharmacological agents in inflammatory diseases. This new property of chalcone derivatives highlights their importance in medical research, especially in the context of inflammatory pathologies (Zeraik et al., 2012).
4. Synthesis of α-Fluorochalcones
Eddarir et al. (2013) described an efficient synthesis of α-fluorochalcones via the Suzuki–Miyaura palladium-catalyzed cross-coupling reaction. This approach allows for the synthesis of fluorinated analogs of functionalized natural chalcones, expanding the chemical repertoire and potential applications of these compounds in various fields of chemistry (Eddarir et al., 2013).
5. Photocyclization to Flavanones
Matsushima and Hirao (1980) explored the photocyclization of 2′-hydroxychalcones, including 4-fluorochalcone derivatives, to produce 4-flavanones. This study highlighted the potential of using light irradiation to induce significant chemical transformations in chalcones, leading to the production of important chemical structures like flavanones (Matsushima & Hirao, 1980)
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSLQXVRKLSBO-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419456 | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-fluorochalcone | |
CAS RN |
28081-11-0 | |
| Record name | 28081-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4'-fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4'-FLUOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



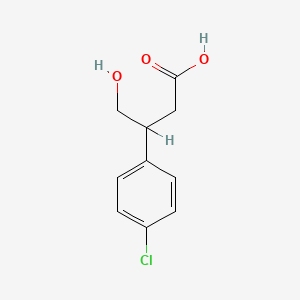
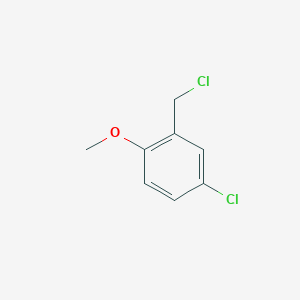
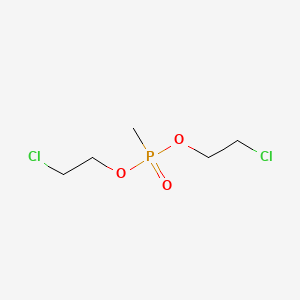
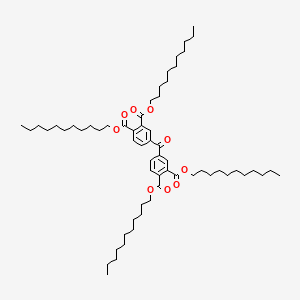
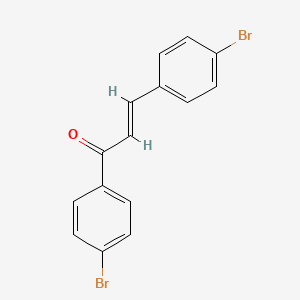
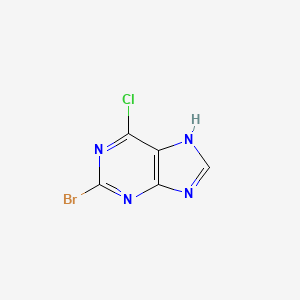

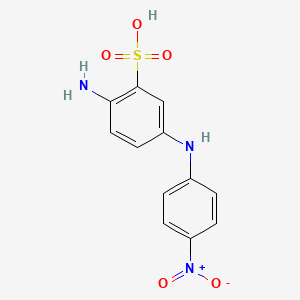

![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)
